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Compound of Interest

Compound Name: p-Decyloxyphenol

Cat. No.: B1306926

Abstract

This document provides a comprehensive protocol for the structural elucidation of p-
decyloxyphenol using *H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed
methodologies for sample preparation, instrument parameters, and data processing are
outlined to ensure reproducible and high-quality spectral acquisition. These guidelines are
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis.

Introduction

p-Decyloxyphenol is an organic compound featuring a phenol ring substituted with a decyloxy
group at the para position. Its molecular formula is C16H2602 and it has a molecular weight of
250.38 g/mol . Accurate characterization of its chemical structure is crucial for its application in
various research and development sectors. NMR spectroscopy is a powerful analytical
technique for the unambiguous determination of the molecular structure of organic compounds.
This application note details the standardized procedure for acquiring and interpreting *H and
13C NMR spectra of p-decyloxyphenol.

Experimental Protocols
Sample Preparation

A well-prepared sample is critical for obtaining high-resolution NMR spectra. The following
steps ensure the sample is free of particulate matter and at an appropriate concentration.
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» Weighing the Sample: Accurately weigh 10-20 mg of p-decyloxyphenol for *H NMR and 50-
100 mg for 13C NMR analysis.

» Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
Chloroform-d (CDCIs) is a common choice for similar compounds.

» Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen
deuterated solvent in a clean, dry vial.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution. TMS provides a reference signal at 0 ppm.

« Filtration: To remove any suspended particles that can degrade the spectral quality, filter the
solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean
5 mm NMR tube.

e Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample
identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality *H and 13C NMR spectra
on a standard 400 MHz NMR spectrometer.

Table 1: *H NMR Acquisition Parameters
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Parameter Value
Spectrometer Frequency 400 MHz
Pulse Program zg30
Number of Scans 16 - 64
Relaxation Delay (d1) 10s
Acquisition Time (aq) 40s
Spectral Width (sw) 20 ppm
Temperature 298 K

Table 2: 13C NMR Acquisition Parameters

Parameter Value

Spectrometer Frequency 100 MHz

Pulse Program zgpg30

Number of Scans 1024 - 4096

Relaxation Delay (d1) 20s

Acquisition Time (aq) 10s

Spectral Width (sw) 220 ppm

Decoupling Proton broadband decoupling
Temperature 298 K

Data Processing

o Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) to obtain the frequency-domain spectrum.

e Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all
peaks are in the positive absorptive mode.
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» Baseline Correction: Apply a baseline correction to obtain a flat baseline across the
spectrum.

» Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

 Integration: For H NMR, integrate the area under each peak to determine the relative
number of protons.

e Peak Picking: Identify and label the chemical shift of each peak.

Predicted Data Presentation

The following tables summarize the predicted chemical shifts for the *H and 3C nuclei of p-
decyloxyphenol. These values are based on the analysis of similar compounds and
theoretical prediction software and should be used as a guide for spectral assignment.

Table 3: Predicted *H NMR Chemical Shifts for p-Decyloxyphenol in CDCIs

Assignment Chemical Shift Multiplicity Integration
(ppm)

Ar-H (ortho to -OH) ~6.85 d 2H

Ar-H (ortho to -OR) ~6.75 d 2H

Ar-OH ~5.0 (variable) s (broad) 1H

O-CHz- ~3.90 t 2H
O-CH2-CH- ~1.75 p 2H

-(CH2)7- ~1.45-1.25 m 14H

-CHs ~0.88 t 3H

Table 4: Predicted 13C NMR Chemical Shifts for p-Decyloxyphenol in CDCls
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Assignment Chemical Shift (ppm)
Ar-C (C-OH) ~150

Ar-C (C-OR) ~153

Ar-C (ortho to -OH) ~116

Ar-C (ortho to -OR) ~115

O-CHz- ~68

O-CH2-CHa2- ~29

-(CH2)7- ~29 -22

-CHs ~14

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical
relationship of the p-decyloxyphenol structure to its expected NMR signals.

Caption: Experimental workflow for NMR analysis.
Caption: Structure-to-Spectrum relationship.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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